molecular formula C4H8F2N2O B13486094 2-Amino-3,3-difluoro-2-methylpropanamide

2-Amino-3,3-difluoro-2-methylpropanamide

Cat. No.: B13486094
M. Wt: 138.12 g/mol
InChI Key: HOGCPTYQUXWHMO-UHFFFAOYSA-N
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Description

2-Amino-3,3-difluoro-2-methylpropanamide is an organic compound with the molecular formula C4H8F2N2O and a molecular weight of 138.1159 g/mol This compound is characterized by the presence of two fluorine atoms, an amino group, and a methyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3,3-difluoro-2-methylpropanamide typically involves the introduction of fluorine atoms into the molecular structure. One common method is the fluorination of a suitable precursor compound using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions often require anhydrous solvents and low temperatures to ensure selective fluorination and to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized to achieve high yields and purity of the final product, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3,3-difluoro-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoro-ketones, while reduction can produce difluoroamines.

Scientific Research Applications

2-Amino-3,3-difluoro-2-methylpropanamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.

    Biology: The compound’s fluorinated structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific fluorinated functionalities.

Mechanism of Action

The mechanism of action of 2-Amino-3,3-difluoro-2-methylpropanamide involves its interaction with molecular targets through its fluorine atoms and amino group. The fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, while the amino group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3,3-difluoropropanamide: Lacks the methyl group present in 2-Amino-3,3-difluoro-2-methylpropanamide.

    2-Amino-2-methylpropanamide: Does not contain fluorine atoms.

    3,3-Difluoro-2-methylpropanamide: Lacks the amino group.

Uniqueness

This compound is unique due to the combination of its fluorine atoms, amino group, and methyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C4H8F2N2O

Molecular Weight

138.12 g/mol

IUPAC Name

2-amino-3,3-difluoro-2-methylpropanamide

InChI

InChI=1S/C4H8F2N2O/c1-4(8,2(5)6)3(7)9/h2H,8H2,1H3,(H2,7,9)

InChI Key

HOGCPTYQUXWHMO-UHFFFAOYSA-N

Canonical SMILES

CC(C(F)F)(C(=O)N)N

Origin of Product

United States

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